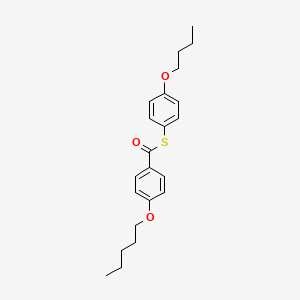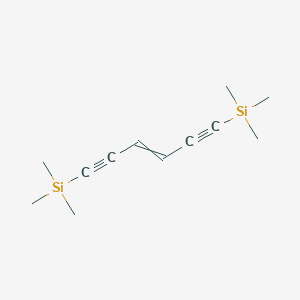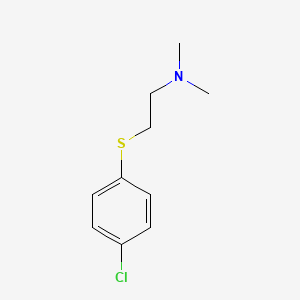
ETHYLAMINE, 2-((p-CHLOROPHENYL)THIO)-N,N-DIMETHYL-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ETHYLAMINE, 2-((p-CHLOROPHENYL)THIO)-N,N-DIMETHYL- typically involves the reaction of p-chlorophenylthiol with N,N-dimethylethylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize the yield and purity of the product. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to ensure consistent quality and efficiency. Additionally, purification steps, such as distillation or recrystallization, may be employed to remove any impurities and obtain the final product in its pure form.
化学反応の分析
Types of Reactions
ETHYLAMINE, 2-((p-CHLOROPHENYL)THIO)-N,N-DIMETHYL- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ethylamine or p-chlorophenylthio groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkyl halides, amines, or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
ETHYLAMINE, 2-((p-CHLOROPHENYL)THIO)-N,N-DIMETHYL- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various medical conditions.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
作用機序
The mechanism of action of ETHYLAMINE, 2-((p-CHLOROPHENYL)THIO)-N,N-DIMETHYL- involves its interaction with specific molecular targets and pathways within biological systems. The compound may act by binding to enzymes or receptors, thereby modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved are the subject of ongoing research and may vary depending on the specific application and context.
類似化合物との比較
ETHYLAMINE, 2-((p-CHLOROPHENYL)THIO)-N,N-DIMETHYL- can be compared with other similar compounds, such as:
p-Chlorophenethylamine: Similar structure but lacks the thio and dimethyl groups.
N,N-Dimethylphenethylamine: Similar structure but lacks the p-chlorophenylthio group.
Thioanisole: Contains a thio group but lacks the ethylamine and p-chlorophenyl groups.
The uniqueness of ETHYLAMINE, 2-((p-CHLOROPHENYL)THIO)-N,N-DIMETHYL- lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
CAS番号 |
90945-21-4 |
|---|---|
分子式 |
C10H14ClNS |
分子量 |
215.74 g/mol |
IUPAC名 |
2-(4-chlorophenyl)sulfanyl-N,N-dimethylethanamine |
InChI |
InChI=1S/C10H14ClNS/c1-12(2)7-8-13-10-5-3-9(11)4-6-10/h3-6H,7-8H2,1-2H3 |
InChIキー |
MIFJAUGAPOMIAH-UHFFFAOYSA-N |
正規SMILES |
CN(C)CCSC1=CC=C(C=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-(Butane-1-sulfinyl)butoxy]-4-methylbenzene](/img/structure/B14358825.png)

![{4-[Di(propan-2-yl)amino]phenyl}ethene-1,1,2-tricarbonitrile](/img/structure/B14358846.png)
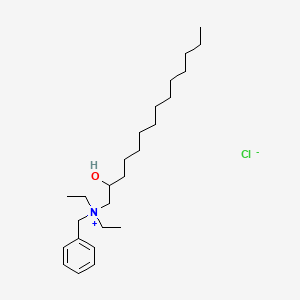
![4,5-Dimethyl-2-[(methylsulfanyl)methyl]-1,3-dithiolane](/img/structure/B14358858.png)
![1-(Pentyloxy)-3-[(prop-2-en-1-yl)amino]propan-2-ol](/img/structure/B14358862.png)
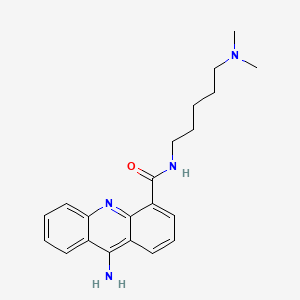

![2-[4-(4-Cyanophenoxy)phenoxy]-N-(3-fluorophenyl)propanamide](/img/structure/B14358878.png)
![3-bromo-N-[3-(3-bromopropanoylamino)propyl]propanamide](/img/structure/B14358881.png)
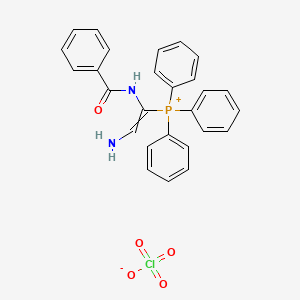
![N-{4-[3-(Methanesulfinyl)propoxy]phenyl}acetamide](/img/structure/B14358889.png)
